molecular formula C16H12BrNOS2 B2996694 N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzamide CAS No. 2380068-98-2

N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzamide

Cat. No.: B2996694
CAS No.: 2380068-98-2
M. Wt: 378.3
InChI Key: QBAXJFVAUPEXCE-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide is a compound that belongs to the class of organic molecules known as thiophenes. Thiophenes are sulfur-containing heterocycles that have garnered significant interest due to their unique electronic properties and versatility in various applications. This compound, in particular, features a bithiophene moiety linked to a bromobenzamide group, making it a valuable candidate for research in organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Bases: Such as triethylamine for amidation reactions.

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions.

    Conjugated Polymers: Formed through coupling reactions.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-2-bromobenzamide stands out due to its specific combination of a bithiophene moiety and a bromobenzamide group, which imparts unique electronic and structural properties. This makes it particularly valuable for applications requiring precise control over electronic characteristics.

Properties

IUPAC Name

2-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNOS2/c17-15-4-2-1-3-14(15)16(19)18-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAXJFVAUPEXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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